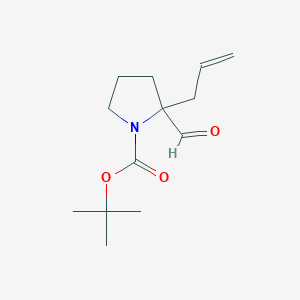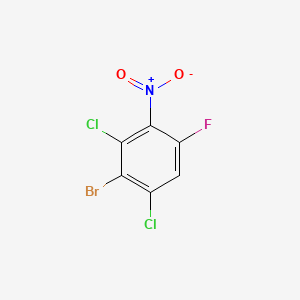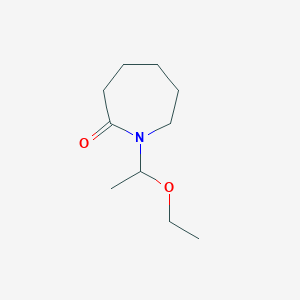![molecular formula C9H16O2Si B15298589 4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid](/img/structure/B15298589.png)
4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid is a chemical compound with the molecular formula C9H16O2Si. It is characterized by the presence of a cyclobutene ring, a carboxylic acid group, and a trimethylsilyl group attached to the methyl group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutene Ring: The cyclobutene ring can be synthesized through a involving appropriate precursors.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced via a silylation reaction using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Applications De Recherche Scientifique
4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid involves its interaction with molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The carboxylic acid group can form hydrogen bonds and interact with enzymes and receptors, influencing biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutene-1-carboxylic acid: Lacks the trimethylsilyl group, making it less stable and less reactive.
Trimethylsilylcyclobutane: Lacks the carboxylic acid group, limiting its applications in biological research.
Cyclobutene-1,2-dicarboxylic acid: Contains an additional carboxylic acid group, altering its reactivity and applications.
Uniqueness
4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid is unique due to the presence of both the trimethylsilyl group and the carboxylic acid group. This combination enhances its stability, reactivity, and versatility in various scientific research applications.
Propriétés
Formule moléculaire |
C9H16O2Si |
|---|---|
Poids moléculaire |
184.31 g/mol |
Nom IUPAC |
4-(trimethylsilylmethyl)cyclobutene-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2Si/c1-12(2,3)6-7-4-5-8(7)9(10)11/h5,7H,4,6H2,1-3H3,(H,10,11) |
Clé InChI |
VMOBPJKOIUDUJM-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC1CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


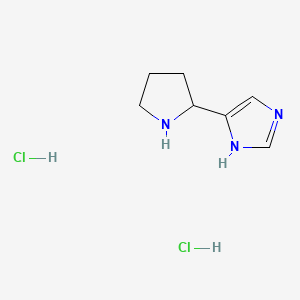

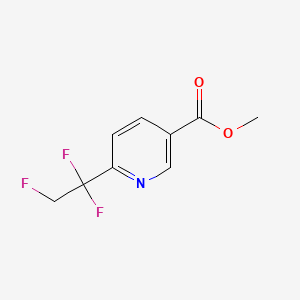
![4,4,5,5-Tetramethyl-2-[4-[(4-nitrophenyl)methoxy]phenyl]-1,3,2-dioxaborolane](/img/structure/B15298530.png)
![5-Chloro-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine](/img/structure/B15298546.png)
![N-[3-(bromomethyl)-3-(2-methoxyethoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15298549.png)
![Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15298564.png)
![4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B15298577.png)
![Methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15298593.png)
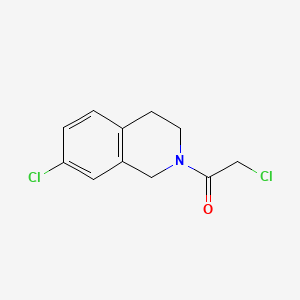
![methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride](/img/structure/B15298607.png)
